

# An In-Depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5

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## Compound of Interest

Compound Name: 2-Hexylcinnamyl-alcohol-d5

Cat. No.: B12382468

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Hexylcinnamyl-alcohol-d5**, a deuterated stable isotope of 2-Hexylcinnamyl alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, potential applications, and relevant experimental protocols. The guide emphasizes the utility of this compound in pharmacokinetic and metabolic studies, particularly as an internal standard for quantitative analysis.

## Introduction

**2-Hexylcinnamyl-alcohol-d5** is the deuterated analog of 2-Hexylcinnamyl alcohol, a derivative of cinnamaldehyde. The replacement of five hydrogen atoms with deuterium on the phenyl ring provides a stable isotopic label, making it an invaluable tool in analytical chemistry and pharmaceutical research. Deuterated compounds are chemically similar to their non-deuterated counterparts but possess a greater mass. This mass difference allows for their differentiation in mass spectrometry-based assays, making them ideal internal standards for ensuring the accuracy and precision of quantitative bioanalysis.<sup>[1]</sup>

The strategic incorporation of deuterium can also significantly impact the metabolic fate of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family. This phenomenon, known as the kinetic isotope effect, can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[2][3]

## Chemical and Physical Properties

The fundamental properties of **2-Hexylcinnamyl-alcohol-d5** are summarized in the table below.

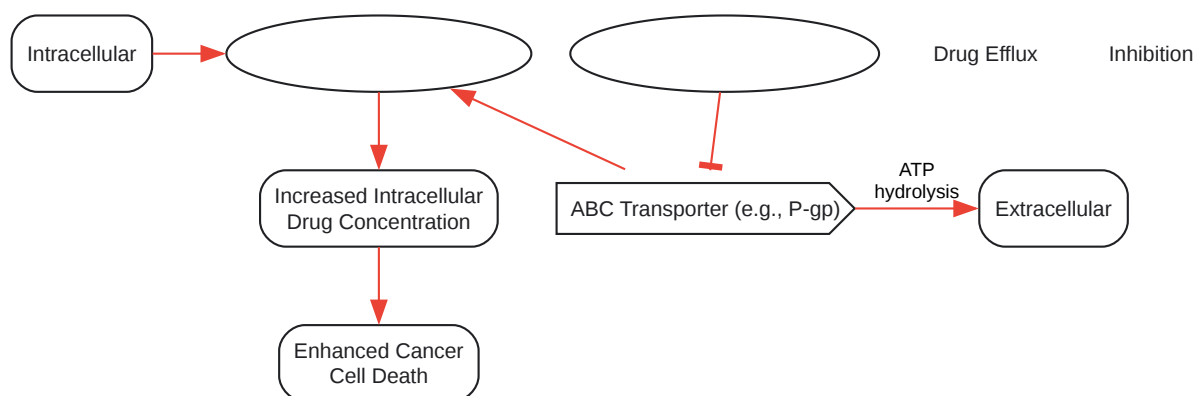
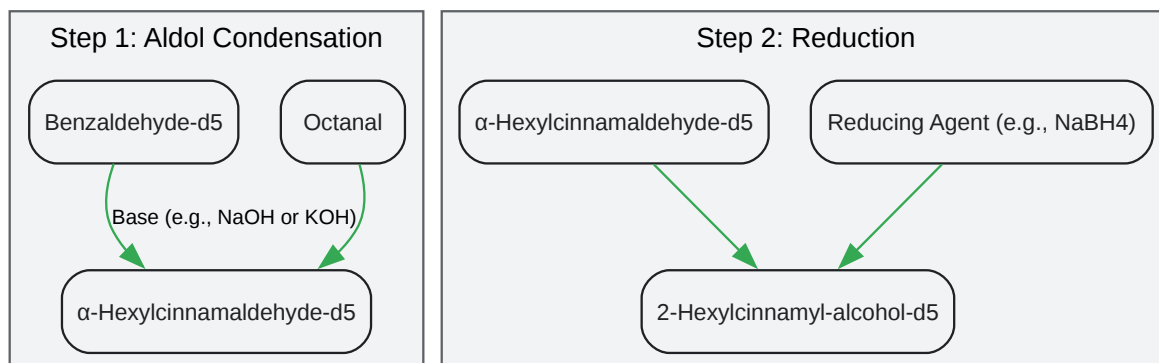
Property	Value	Reference
CAS Number	1044744-19-5 (Unlabeled)	[Clearsynth]
Chemical Formula	C <sub>15</sub> H <sub>17</sub> D <sub>5</sub> O	[Clearsynth]
Molecular Weight	223.37 g/mol	[Clearsynth]
IUPAC Name	(E)-2-(benzylidene-d5)octan-1-ol	[Clearsynth]
Appearance	Not specified (likely a liquid or low-melting solid)	-
Solubility	Not specified (expected to be soluble in organic solvents)	-

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-Hexylcinnamyl-alcohol-d5** is not readily available in published literature, a plausible synthetic route can be devised based on established organic chemistry principles and methods for preparing similar deuterated compounds. The proposed synthesis involves a two-step process starting from commercially available benzaldehyde-d5.

## Proposed Synthesis Workflow

## Proposed Synthesis of 2-Hexylcinnamyl-alcohol-d5



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## References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12382468/docs#an-in-depth-technical-guide-to-2-hexylcinnamyl-alcohol-d5\]](https://www.benchchem.com/product/b12382468/docs#an-in-depth-technical-guide-to-2-hexylcinnamyl-alcohol-d5)

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